molecular formula C18H24ClNO4 B13762440 4H-1-Benzopyran-4-one, 2-ethyl-7-methoxy-3-methyl-8-(4-morpholinylmethyl)-, hydrochloride CAS No. 67195-85-1

4H-1-Benzopyran-4-one, 2-ethyl-7-methoxy-3-methyl-8-(4-morpholinylmethyl)-, hydrochloride

Cat. No.: B13762440
CAS No.: 67195-85-1
M. Wt: 353.8 g/mol
InChI Key: INMLBKCDGWTFMQ-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-ethyl-7-methoxy-3-methyl-8-(4-morpholinylmethyl)-, hydrochloride is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves multi-step organic reactions. Common starting materials include substituted phenols and chromones. The synthesis may involve:

    Alkylation: Introduction of ethyl and methyl groups.

    Methoxylation: Introduction of methoxy groups.

    Morpholinylmethylation: Introduction of morpholinylmethyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Purification: Using techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Hydrogenation of double bonds.

    Substitution: Halogenation or nitration of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, alkanes.

    Substitution products: Halogenated or nitrated benzopyrans.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes like kinases.

    Antioxidant Activity: Scavenging free radicals.

Medicine

    Therapeutic Agents: Potential use in treating diseases like cancer, inflammation, and neurodegenerative disorders.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one derivatives often involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways like MAPK, PI3K/Akt.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Naturally occurring benzopyran derivatives with antioxidant properties.

    Coumarins: Benzopyran derivatives with anticoagulant activity.

Uniqueness

    Structural Modifications: The presence of ethyl, methoxy, and morpholinylmethyl groups may enhance specific biological activities.

    Specificity: Unique binding affinities to molecular targets.

Properties

CAS No.

67195-85-1

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

2-ethyl-7-methoxy-3-methyl-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride

InChI

InChI=1S/C18H23NO4.ClH/c1-4-15-12(2)17(20)13-5-6-16(21-3)14(18(13)23-15)11-19-7-9-22-10-8-19;/h5-6H,4,7-11H2,1-3H3;1H

InChI Key

INMLBKCDGWTFMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)C[NH+]3CCOCC3)C.[Cl-]

Origin of Product

United States

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